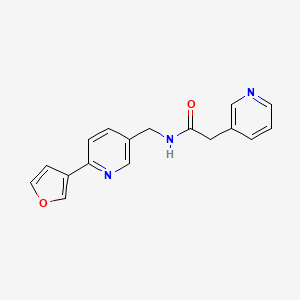

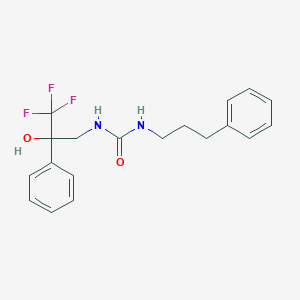

![molecular formula C15H11N3O3S2 B2887109 N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide CAS No. 110226-92-1](/img/structure/B2887109.png)

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are ubiquitous in biologically active natural products and pharmaceutically important compounds . They are found in antibiotics like thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone . Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Synthesis Analysis

The synthesis of benzothiazole derivatives is often achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . Each of these compounds crystallized in a different crystal system or space group .

Chemical Reactions Analysis

The metalation of thiazoles and benzothiazoles, as well as the reactions of the resulting metalated species, have been highlighted . Metalation reactions consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the functional groups attached to the benzothiazole ring . For example, the o-NO2 substituent with intrinsic steric hindrance engendered a distorted geometry .

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. They act against a broad spectrum of microbial pathogens. The presence of the nitrobenzamide moiety can potentially enhance these properties, making the compound a candidate for developing new antimicrobial agents .

Anticancer Activity

The structural features of thiazole compounds have been associated with antitumor and cytotoxic activities. Research into N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide could explore its efficacy as a chemotherapeutic agent, particularly in targeting specific cancer cell lines .

Anti-Inflammatory Properties

Thiazole derivatives are known to exhibit anti-inflammatory effects. The compound could be investigated for its potential to inhibit pro-inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Neuroprotective Effects

Some thiazole derivatives have shown neuroprotective properties. This compound could be studied for its ability to protect neuronal cells from damage or death, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Antiviral Applications

Given the ongoing need for antiviral drugs, especially in the wake of global pandemics, thiazole derivatives like N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide could be valuable in the synthesis of compounds with antiviral capabilities .

Agricultural Chemicals

Thiazoles also find applications in agriculture, where they are used in the synthesis of fungicides and pesticides. The subject compound could be modified to enhance its utility in protecting crops from pests and diseases .

Photographic Sensitizers

Thiazole compounds have been utilized as photographic sensitizers. The compound could be explored for its potential use in improving the quality and stability of photographic materials .

Industrial Applications

Lastly, thiazole derivatives are used in various industrial applications, including as catalysts, dyes, and pigments. Research into the specific compound could lead to new industrial applications, leveraging its chemical properties .

Mécanisme D'action

Target of Action

The compound N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide, also known as N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been found to interact with various targets to exert their effects . For example, some thiazole derivatives inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the suppression of the cyclooxygenase (COX) enzymes .

Biochemical Pathways

Given that some thiazole derivatives inhibit the biosynthesis of prostaglandins, it can be inferred that this compound may affect the arachidonic acid pathway . Prostaglandins, derived from arachidonic acid, originate from cell membrane phospholipids through the action of phospholipase A2 .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S2/c1-22-15-17-12-6-5-10(8-13(12)23-15)16-14(19)9-3-2-4-11(7-9)18(20)21/h2-8H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZFOQLOTCFZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile](/img/structure/B2887027.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2887028.png)

![3-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B2887031.png)

![N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2887032.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2887033.png)

![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2887042.png)

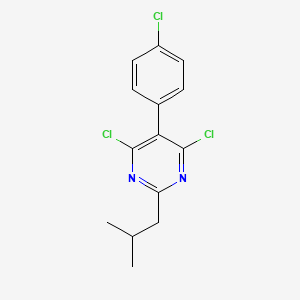

![3-(3-Chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)